molecular formula C6H4F2N2O2 B171755 2,5-Difluoro-4-nitroaniline CAS No. 1542-36-5

2,5-Difluoro-4-nitroaniline

Cat. No. B171755
CAS RN: 1542-36-5
M. Wt: 174.1 g/mol
InChI Key: IBGGCVMFSJQOID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives can be complex, involving multiple steps such as oxidation, etherification, reduction, alkylation, and further oxidation. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene is described, achieving a total yield of 75%. This process is characterized as convenient and feasible, suggesting that similar methods could potentially be applied to the synthesis of 2,5-Difluoro-4-nitroaniline with appropriate modifications to account for the presence of fluorine atoms .

Molecular Structure Analysis

While the molecular structure of 2,5-Difluoro-4-nitroaniline is not specifically addressed, the structure of a related compound, 2-methyl-4-nitroaniline, is detailed. In a crystalline complex, 2-methyl-4-nitroaniline interacts with nucleoside molecules, forming stacks above and below guanine-cytosine pairs in a duplex structure. This indicates that nitroaniline molecules can participate in stacking interactions with other aromatic systems, which could be relevant for understanding the molecular interactions of 2,5-Difluoro-4-nitroaniline .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Difluoro-4-nitroaniline are not described in the provided papers. Nonetheless, nitroaniline compounds typically exhibit properties that are influenced by their molecular structure, such as melting points, solubility, and reactivity. The presence of electron-withdrawing groups like nitro and fluorine would affect these properties, potentially making 2,5-Difluoro-4-nitroaniline more reactive or altering its solubility in various solvents.

Scientific Research Applications

  • Thermochemical Studies : An experimental study on 2,5-dichloro-4-nitroanilines, closely related to 2,5-difluoro-4-nitroaniline, focused on determining the standard molar enthalpies of formation in both gaseous and crystalline phases. This research is significant for understanding the thermochemical properties of similar compounds, which can be crucial in various industrial processes and chemical syntheses (Silva et al., 2009).

  • Wastewater Treatment Technology : A study described the use of a membrane-aerated biofilm reactor (MABR) for the treatment of wastewater containing nitroaniline compounds, including 2-nitroaniline. This technology demonstrated efficiency in simultaneous nitroaniline degradation and nitrogen removal, indicating potential applications in industrial wastewater treatment (Mei et al., 2020).

  • Chemical Complex Formation : Research on the preparation of new complexes of 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline with various metals (Cu(II), Ni(II), Co(II)) provides insights into the potential applications of these compounds in creating novel materials with specific magnetic, electronic, and structural properties (Devoto et al., 1982).

  • Catalytic Reduction Research : A study on the catalytic reduction of nitroanilines, including 2-nitroaniline, using copper ferrite nanoparticles, showcases the potential application of these compounds in the production of amino compounds through a catalytic process. This has implications in chemical synthesis and environmental remediation (Naghash-Hamed et al., 2022).

  • Environmental Science : A review on the catalytic reduction of 2-nitroaniline discussed various catalytic systems and their environmental implications. This research contributes to the understanding of how these compounds can be transformed into less toxic products, relevant in environmental clean-up efforts (Naseem et al., 2017).

  • Mass Spectrometry Analysis : A study on the differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry highlights the analytical applications of these compounds in chemical analysis, particularly in identifying and differentiating isomeric structures (Gierczyk et al., 2006).

  • Anaerobic Degradation Studies : Research into the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains provides insights into the biodegradation pathways of similar nitroaromatic compounds, which is important for understanding and managing their environmental impact (Duc, 2019).

  • Photoreactivity in Biochemical Probes : An investigation into the photoreactivity of 2,6-difluoro-4-nitroanisole suggests that similar fluoronitroaniline compounds could be used as improved biochemical photoprobes, particularly in photoaffinity labeling experiments in biological research (Casado et al., 1995).

Safety And Hazards

2,5-Difluoro-4-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

properties

IUPAC Name

2,5-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGGCVMFSJQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284589
Record name 2,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-nitroaniline

CAS RN

1542-36-5
Record name 1542-36-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 ml of water are added with due care to 75 ml of concentrated sulphuric acid; the temperature rises to 70° C. 0.105 mole (33 g) of 2,5-difluoro-4-nitro-N-benzenesulphonylaniline prepared in the previous stage is then added. The temperature is maintained at 70° C. for 2 hours. The reaction mixture is poured onto 1 kg of ice and water and the expected product precipitates. After filtration and washing to neutrality the product is recrystallized from 100 ml of 96° ethanol. It melts at 153° C.
Name
2,5-difluoro-4-nitro-N-benzenesulphonylaniline
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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1 kg
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reactant
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0 (± 1) mol
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solvent
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75 mL
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reactant
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Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Cc1ccc(S(=O)(=O)Nc2cc(F)c([N+](=O)[O-])cc2F)cc1
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Synthesis routes and methods III

Procedure details

To a stirred mixture of 12.2 g (0.0370 mole) of N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline in 20 ml of water was added 70 ml of concentrated sulfuric acid. This mixture was heated at 90° C. for 15 minutes and then was allowed to cool and stir at room temperature for five days. The reaction mixture was poured into ice-water, and the aqueous mixture was neutralized with concentrated ammonium hydroxide. The resulting solid was collected by filtration. The filter cake was washed with water and was dried under reduced pressure to yield 6.15 g of 2,5-difluoro-4-nitroaniline. The nmr spectrum was consistent with the proposed structure.
Name
N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A stirred solution of 25.0 grams (0.076 mole) of N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline in 50 mL of water was cooled in an ice-water bath, and 150 mL of concentrated sulfuric acid was carefully added portionwise. Upon completion of the addition, the reaction mixture was heated to about 90° C., where it stirred for about four hours. The reaction mixture was then cooled and poured into wet ice. The resultant solid was collected by filtration and dried, yielding about 19.0 grams of 2,5-difluoro-4-nitroaniline. The NMR spectrum was consistent with the proposed structure.
Name
N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GC Finger, RE Oesterling - Journal of the American Chemical …, 1956 - ACS Publications
Discussion Diazotization for the Schiemann synthesisis usually effected in hydrochloric acid, and sodium fluoborate is the most convenient source of the fluoborate ion. If the …
Number of citations: 35 pubs.acs.org
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1965 - ACS Publications
The antiviral activity of benzimidazoles is well known, 2 and among the benzimidazoles certain chlorobenzimidazoles (and also certain chlorobenzotriazoles) have shown activity. 3 …
Number of citations: 7 pubs.acs.org
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
C Kuş - 1998 - dergiler.ankara.edu.tr
5-Fluoro-1,2,6-Trisübstitüe Benzimidazol Karboksilik Asid ya da Amid Türevlerinin Sentez, Yapı-Aydınlatılması ve Antimikrobiyal Etkileri Üzerinde Çalışmalar Bu çalışmada, 2,5-difluoro …
Number of citations: 1 dergiler.ankara.edu.tr

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